8-((4-Nitrophenyl)thio)quinoline
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Overview
Description
8-((4-Nitrophenyl)thio)quinoline is a chemical compound with the molecular formula C15H10N2O2S. It is known for its unique structure, which includes a quinoline ring system substituted with a 4-nitrophenylthio group. This compound has gained attention in various fields of scientific research due to its diverse range of applications and interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Nitrophenyl)thio)quinoline typically involves the reaction of 8-hydroxyquinoline with 4-nitrobenzenethiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-((4-Nitrophenyl)thio)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-((4-aminophenyl)thio)quinoline, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
8-((4-Nitrophenyl)thio)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-((4-Nitrophenyl)thio)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
8-((4-Aminophenyl)thio)quinoline: A derivative of 8-((4-Nitrophenyl)thio)quinoline with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N2O2S |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
8-(4-nitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H |
InChI Key |
GTGIKNIFMCNNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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